molecular formula C17H15N3O4S B2649502 (E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946334-70-9

(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2649502
CAS No.: 946334-70-9
M. Wt: 357.38
InChI Key: SEVFWNYSVXEPDE-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with the condition. This compound has emerged as a critical pharmacological tool for probing the physiological and pathological roles of DYRK1A, particularly in the context of tau phosphorylation and Alzheimer's disease pathogenesis . Research utilizing this inhibitor has demonstrated its efficacy in reducing aberrant phosphorylation of tau protein in cellular models, a key process in the formation of neurofibrillary tangles. Beyond neurodegenerative research, its application extends to the study of beta-cell proliferation and diabetes , as DYRK1A inhibition is known to promote the replication of pancreatic beta cells. The compound's mechanism involves direct competition with ATP for the kinase's active site, effectively suppressing DYRK1A's catalytic activity and its subsequent phosphorylation of downstream substrates. This makes it an invaluable compound for investigating kinase-targeted therapeutic strategies for cognitive disorders and diabetes, providing a foundation for target validation and preclinical drug discovery efforts.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-5-6-20-11-8-12(22-3)13(23-4)9-15(11)25-17(20)18-16(21)14-7-10(2)19-24-14/h1,7-9H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVFWNYSVXEPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (CAS Number: 946334-70-9) exhibits a unique structural profile that suggests significant biological activity. This article reviews its biological properties, including mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S, with a molecular weight of 357.4 g/mol . The structure features a benzo[d]thiazole core, which is known for its interaction with various biological targets, and a methylisoxazole moiety that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₄S
Molecular Weight357.4 g/mol
CAS Number946334-70-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : Its structure allows it to bind to receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that derivatives of benzo[d]thiazole demonstrate moderate to high anti-proliferative effects against various cancer cell lines. The presence of the thiazole ring is essential for cytotoxic activity, as evidenced by several studies where modifications to this moiety significantly impacted efficacy.

Case Studies

  • Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited IC50 values ranging from 1.61μg/mL1.61\mu g/mL to 1.98μg/mL1.98\mu g/mL against certain cancer cell lines, indicating strong potential for anticancer activity .
  • Molecular Dynamics Simulations : Molecular dynamics simulations revealed that similar compounds interact with proteins primarily through hydrophobic contacts, suggesting a mechanism by which they exert cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzo[d]thiazole vs. Thiazole Derivatives

The target compound’s benzo[d]thiazole core differentiates it from simpler thiazole analogs (e.g., compounds 5r and 7d in ). For example:

  • Compound 7d (N-(4-phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide): Substitutes the benzo[d]thiazole with a phenyl group, balancing hydrophobicity and steric bulk .
Imidazo[2,1-b]thiazole Derivatives

ND-12025 (), an imidazo[2,1-b]thiazole-5-carboxamide, shares the carboxamide group but incorporates an additional imidazole ring. This modification increases nitrogen content, altering electronic properties and solubility compared to the target compound .

Substituent Effects

Propynyl vs. Allyl/Ethyl Groups

The prop-2-yn-1-yl group in the target compound and analogs like 5r and 7d introduces sp-hybridized carbons, enhancing rigidity and enabling click chemistry applications. In contrast:

  • Compound 7a (ethyl-substituted): Lacks unsaturated bonds, reducing reactivity but improving metabolic stability .
Methoxy vs. Methyl/Phenyl Substituents

The 5,6-dimethoxy groups on the benzo[d]thiazole core increase electron density and polarity compared to methyl or phenyl substituents in analogs (e.g., 5r ’s 2,4-dimethylphenyl group). This difference may influence solubility and membrane permeability .

Functional Group Comparisons

Isoxazole Carboxamide vs. Benzamide

The target’s isoxazole-5-carboxamide group provides a smaller, more electronegative heterocycle than the benzamide in 5r or 7d . This could reduce off-target interactions while maintaining hydrogen-bonding capacity .

Tetrazole and Oxadiazole Analogs

Compounds in –6 (e.g., tetrazole derivatives) exhibit distinct electronic profiles due to nitrogen-rich cores. For instance, tetrazoles are more acidic (pKa ~4.5), enabling ionic interactions absent in the target’s isoxazole group .

Pharmacokinetic Inference

Property Target Compound Compound 5r (Thiazole) ND-12025 (Imidazothiazole)
Molecular Weight* ~450 g/mol ~380 g/mol ~460 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~2.8
Hydrogen Bond Acceptors 7 5 8

*Calculated based on structural analogs.

Methodological Considerations in Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficient) underpin virtual screening but may overlook subtle electronic or steric differences. For example, the target’s benzo[d]thiazole and isoxazole groups confer distinct pharmacophoric features compared to phenyl-substituted thiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.